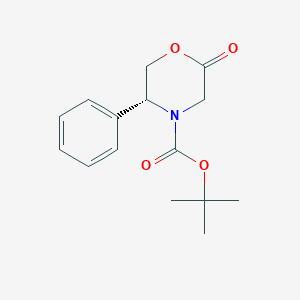![molecular formula C17H13N B040087 9-Methyl-7(H)-benzo[C]carbazole CAS No. 117043-89-7](/img/structure/B40087.png)
9-Methyl-7(H)-benzo[C]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-7(H)-benzo[C]carbazole is a polycyclic aromatic compound that belongs to the family of carbazole derivatives Carbazoles are known for their unique structural properties, which include a tricyclic structure consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-7(H)-benzo[C]carbazole typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the Friedel-Crafts arylation, where an aromatic compound is alkylated using a Lewis acid catalyst. This is followed by cyclization reactions to form the carbazole core.
For instance, a typical synthetic route might involve:
Friedel-Crafts Arylation: An aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization: The intermediate product undergoes cyclization to form the carbazole core.
Methylation: The final step involves the methylation of the carbazole core to introduce the methyl group at the desired position.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may involve the use of more efficient catalysts and solvents to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
9-Methyl-7(H)-benzo[C]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the carbazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated carbazole derivatives.
Substitution: Various substituted carbazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
9-Methyl-7(H)-benzo[C]carbazole has several scientific research applications, including:
Optoelectronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its strong emission properties.
Materials Science: It is used in the synthesis of polymers and other materials with unique electronic and photophysical properties.
Medicinal Chemistry:
Sensors: It is used in the development of chemical sensors and biosensors due to its fluorescence properties.
Mecanismo De Acción
The mechanism of action of 9-Methyl-7(H)-benzo[C]carbazole involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound’s strong emission properties are due to its ability to undergo intermolecular electronic coupling, which enhances its photophysical properties . In medicinal chemistry, the compound can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
9H-Carbazole: A parent compound with a similar structure but without the methyl group.
9-Methyl-9H-carbazole: Another methylated derivative with different substitution patterns.
Dibenzo[a,c]carbazole: A related compound with a different arrangement of benzene rings.
Uniqueness
9-Methyl-7(H)-benzo[C]carbazole is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications where strong emission and stability are required, such as in OLEDs and sensors .
Propiedades
IUPAC Name |
9-methyl-7H-benzo[c]carbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-11-6-8-14-16(10-11)18-15-9-7-12-4-2-3-5-13(12)17(14)15/h2-10,18H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNMJXBWHHIIGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(N2)C=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(1-Azabicyclo[3.2.1]octan-5-yl)ethanone](/img/structure/B40023.png)





![2H-pyrano[3,2-c]pyridin-2-one](/img/structure/B40033.png)
